2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN5/c8-4-2-11-7-5(1-9)6(10)12-13(7)3-4/h2-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGJULCOATZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=NN21)N)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of 3-amino-5-bromopyrazole with cyanoacetic acid under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium ethoxide or potassium carbonate, and the mixture is heated to reflux . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The amino group at the 2-position can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.
Cyclization Reactions: Fused ring systems with enhanced stability and unique properties.
Scientific Research Applications
Chemistry
2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a crucial building block in synthetic chemistry for creating more complex heterocyclic compounds. Its unique substitution pattern allows for extensive chemical modifications, making it valuable in developing new materials and pharmaceuticals.
The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity:
Research indicates that derivatives of this compound show potent antimicrobial properties. A study comparing various pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against several bacterial and fungal strains, suggesting potential therapeutic applications in treating infections.
Anticancer Activity:
In vitro studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The mechanism of action involves inducing apoptosis and causing cell cycle arrest.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT-116 | 20 | Cell cycle arrest (G0/G1 phase) |
| HepG2 | 18 | Inhibition of cell proliferation |
Medicinal Chemistry
Ongoing research is focused on exploring the therapeutic potential of this compound as a treatment for various diseases. Studies have indicated its capability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, some derivatives have been identified as potent inhibitors of tropomyosin receptor kinases (Trks), which are significant drug targets in cancer therapy.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Studies : A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their biological evaluation against cancer cell lines. The results indicated promising anticancer activities with specific derivatives showing IC50 values below 20 µM .
- Enzyme Inhibition : Another research article focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors for tropomyosin receptor kinases. The study found that certain compounds exhibited IC50 values less than 5 nM, demonstrating significant inhibitory potency .
- Antimicrobial Efficacy : A comparative analysis revealed that derivatives of pyrazolo[1,5-a]pyrimidines displayed notable antibacterial activity against multi-drug resistant strains, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s unique structure allows it to interact with various biological targets, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Bromine at C6 (as in the target compound) increases molecular weight compared to non-halogenated analogs. Chlorine substitution in the phenyl ring (e.g., in ) introduces steric bulk and alters electronic properties.
Functional Group Impact
- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine, affecting membrane permeability.
- Nitrile Group: The C3-cyano group stabilizes the heterocyclic core and participates in click chemistry for bioconjugation .
- Amino vs.
Biological Activity
2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and a carbonitrile group at the 3-position. This unique structure contributes to its reactivity and biological interactions.
Enzymatic Inhibition
Research indicates that this compound acts as an inhibitor for various kinases. Its structural analogs have been explored for their inhibitory effects on serine/threonine kinases such as GSK-3β and CDK-2. A study showed that modifications to the compound could enhance selectivity against these kinases while retaining activity against Trypanosoma brucei, a parasite causing African sleeping sickness .
Anticancer Potential
The compound has demonstrated significant anticancer properties in various studies. It has been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell proliferation and survival. For instance, one study highlighted its potential to inhibit cancer cell growth by affecting gene expression related to cell cycle regulation .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Binding : The compound interacts with the active sites of target enzymes, inhibiting their activity. This is particularly noted in kinase inhibition where it competes with ATP for binding .
- Cell Signaling Pathways : It influences various cellular signaling pathways, leading to altered gene expression that can result in apoptosis or cell cycle arrest .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, the effects of this compound were tested on human cancer cell lines. Results indicated that at certain concentrations, it significantly reduced cell viability and induced apoptosis through caspase activation .
Case Study 2: Kinase Inhibition
A study investigating the selectivity of pyrazolo[1,5-a]pyrimidines found that this compound showed promising results as a selective inhibitor for CK2 kinase. Variations in substitution patterns were analyzed to optimize binding affinity and selectivity .
Research Findings Summary
Q & A
Q. How can computational tools predict this compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (EAS) or cycloaddition pathways using Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic vs. protic solvents.
- Docking Studies : Predict binding modes in biological targets (e.g., kinases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
